molecular formula C5H6F3N5O B8338309 2-Amino-4-methylamino-6-trifluoromethoxy-1,3,5-triazine

2-Amino-4-methylamino-6-trifluoromethoxy-1,3,5-triazine

Cat. No. B8338309
M. Wt: 209.13 g/mol
InChI Key: UTFHQWAJZDQKJN-UHFFFAOYSA-N
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Patent
US05214143

Procedure details

3.5 g (0.111 mol) of methylamine were passed over the course of 20 minutes into a stirred solution of 11 g (0.055 mol) of 2-amino-4-fluoro-6-trifluoromethoxy-1,3,5-triazine in 150 ml of tetrahydrofuran at 0° C. The mixture was stirred at 0° C. for one hour and at 22° C. overnight. It was then concentrated under reduced pressure, stirred with water and dried. 10.8 g (93.1% of theory) of the title compound of melting point 155°-157° C. (decomposition) were obtained.
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
2-amino-4-fluoro-6-trifluoromethoxy-1,3,5-triazine
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[NH2:3][C:4]1[N:9]=[C:8](F)[N:7]=[C:6]([O:11][C:12]([F:15])([F:14])[F:13])[N:5]=1>O1CCCC1>[NH2:3][C:4]1[N:9]=[C:8]([NH:2][CH3:1])[N:7]=[C:6]([O:11][C:12]([F:15])([F:14])[F:13])[N:5]=1

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
CN
Step Two
Name
2-amino-4-fluoro-6-trifluoromethoxy-1,3,5-triazine
Quantity
11 g
Type
reactant
Smiles
NC1=NC(=NC(=N1)F)OC(F)(F)F
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for one hour and at 22° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
It was then concentrated under reduced pressure
STIRRING
Type
STIRRING
Details
stirred with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=NC(=NC(=N1)NC)OC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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